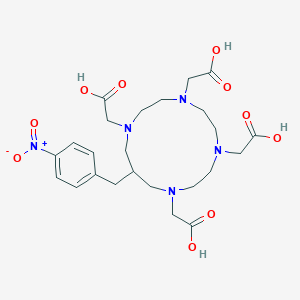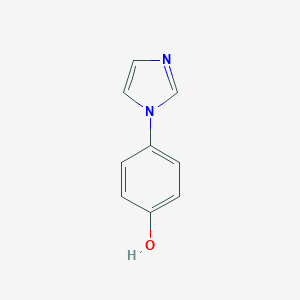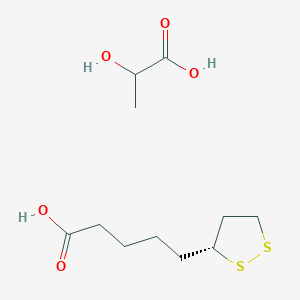
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid, also known as DTDP-HPA, is a polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of scientific research applications. One of the most promising applications is in the field of drug delivery. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to be an effective carrier for a variety of drugs, including anticancer agents and antibiotics. The polymer’s unique properties, such as its biocompatibility and biodegradability, make it an ideal candidate for drug delivery applications.
Mecanismo De Acción
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s mechanism of action is not fully understood, but it is believed to be related to the polymer’s ability to interact with cell membranes. The polymer has been shown to disrupt the structure of cell membranes and increase cell permeability. This disruption can lead to increased drug uptake and improved drug efficacy.
Efectos Bioquímicos Y Fisiológicos
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the polymer can inhibit the growth of cancer cells and bacteria. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has several advantages for lab experiments. The polymer is biocompatible and biodegradable, which makes it an ideal candidate for in vivo studies. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, the polymer’s complex synthesis method and high cost may limit its use in some research applications.
Direcciones Futuras
There are several future directions for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id research. One potential area of research is in the development of novel drug delivery systems. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s unique properties make it an ideal candidate for the development of targeted drug delivery systems. Additionally, further research is needed to fully understand the polymer’s mechanism of action and to identify potential new applications for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
Métodos De Síntesis
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id is synthesized through a multistep process that involves the reaction of (R)-1,2-dithiolane-3-pentanoic acid with 2-hydroxypropanoic acid. The resulting polymer is then purified through a series of steps, including precipitation, filtration, and drying. This synthesis method has been optimized to produce high yields of pure (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
Propiedades
Número CAS |
132461-39-3 |
|---|---|
Nombre del producto |
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id |
Fórmula molecular |
C11H20O5S2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O2S2.C3H6O3/c9-8(10)4-2-1-3-7-5-6-11-12-7;1-2(4)3(5)6/h7H,1-6H2,(H,9,10);2,4H,1H3,(H,5,6)/t7-;/m1./s1 |
Clave InChI |
BPHVIFJUYFPIAI-OGFXRTJISA-N |
SMILES isomérico |
CC(C(=O)O)O.C1CSS[C@@H]1CCCCC(=O)O |
SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
SMILES canónico |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
Sinónimos |
P-LAC-P-LI polylactic acid-polylipoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



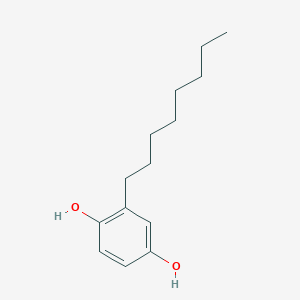
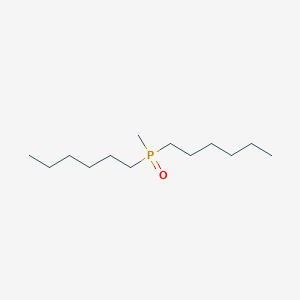
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
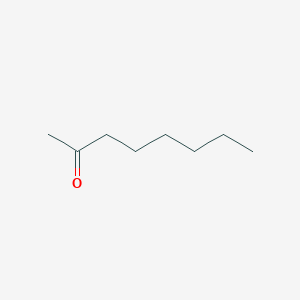
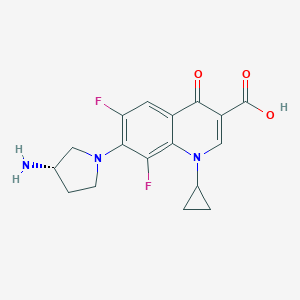
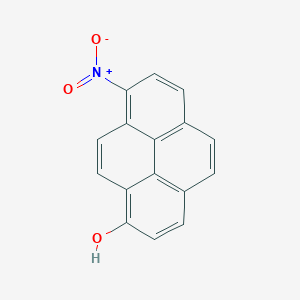
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
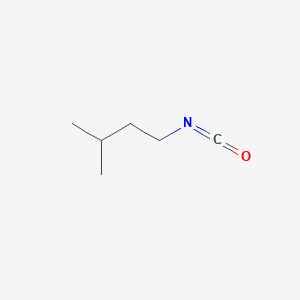
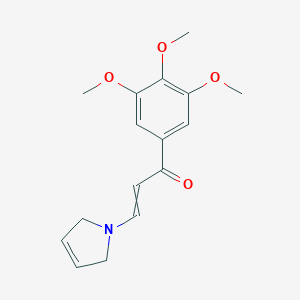

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
